4-amino-N-(naphthalen-1-yl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-naphthalen-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-14-10-8-13(9-11-14)17(20)19-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,18H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCRUJGQDJKQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352192 | |
| Record name | 4-amino-N-(naphthalen-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105772-64-3 | |
| Record name | 4-amino-N-(naphthalen-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Amino N Naphthalen 1 Yl Benzamide
Retrosynthetic Strategies for N-Naphthylbenzamide Frameworks
Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For the N-naphthylbenzamide framework, the primary disconnection strategy involves severing the amide bond (C-N bond). This approach simplifies the target molecule into two more readily available synthons: a substituted benzoic acid derivative and a naphthalen-1-amine derivative.
Specifically for 4-amino-N-(naphthalen-1-yl)benzamide, this disconnection leads to 4-aminobenzoic acid and naphthalen-1-amine. An alternative strategy involves disconnecting the bond between the phenyl ring and the carbonyl group, which would lead to a naphthylamide and a phenyl synthon, though this is generally a less common approach. Further analysis considers the introduction of the amino group on the benzoyl moiety. This can be achieved either by starting with a pre-functionalized benzoic acid (4-aminobenzoic acid) or by introducing the amino group at a later stage, typically via the reduction of a nitro group precursor. The latter approach is often preferred to avoid potential side reactions involving the free amino group during the amide bond formation step.
Foundational Synthetic Routes for Benzamide (B126) Derivatives
The construction of the benzamide core is central to the synthesis of the target molecule. Traditional methods remain highly relevant and effective for this purpose.
Amide Bond Formation via Coupling Reactions
The most direct and widely used method for constructing the C-N amide bond is the coupling of a carboxylic acid with an amine. acs.orgnih.govuantwerpen.be For the synthesis of this compound, this involves the reaction of a 4-substituted benzoic acid with naphthalen-1-amine.
A common precursor route involves coupling 4-nitrobenzoyl chloride with naphthalen-1-amine. otterbein.edu This reaction is typically carried out in a suitable solvent like dichloromethane (B109758) with a base such as triethylamine (B128534) to neutralize the HCl byproduct. nih.gov The resulting intermediate, 4-nitro-N-(naphthalen-1-yl)benzamide, can then be carried forward to the final product. sigmaaldrich.com
Alternatively, direct coupling of the carboxylic acid (e.g., 4-nitrobenzoic acid) with the amine can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. The development of new coupling agents aims to create more atom-economical and environmentally benign reaction conditions. acs.orgnih.gov
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent Class | Specific Examples | Key Features |
|---|---|---|
| Carbodiimides | DCC, EDC | Widely used, forms urea (B33335) byproduct. |
| Uronium/Guanidinium Salts | HBTU, HATU, TBTU | High efficiency, often used in peptide synthesis. |
| Phosphonium Salts | BOP, PyBOP | Effective for hindered substrates, generates phosphine (B1218219) oxide byproduct. |
Reduction Methodologies for Aromatic Nitro Precursors
When the synthesis begins with a nitro-substituted precursor, such as 4-nitro-N-(naphthalen-1-yl)benzamide, the final step is the reduction of the aromatic nitro group to an amine. This transformation is one of the most fundamental and reliable reactions in organic synthesis. rsc.org
Catalytic hydrogenation is a prevalent industrial method, often employing catalysts like palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org This process is highly efficient and typically clean, producing water as the main byproduct. google.comgoogle.com However, chemoselectivity can be a concern if other reducible functional groups are present. rsc.org
Table 2: Comparison of Common Nitro Group Reduction Methods
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | High efficiency, clean byproducts, scalable. google.comnih.gov | May reduce other functional groups, requires specialized equipment. |
| Metal/Acid Reduction | Fe/HCl, SnCl₂/HCl | Inexpensive, widely applicable. wikipedia.org | Stoichiometric metal waste, harsh acidic conditions. |
| Hydrosulfite Reduction | Na₂S₂O₄ | Mild conditions, good for sensitive substrates. | Can be sluggish, requires aqueous workup. |
Advanced Synthetic Techniques Applicable to N-Substituted Benzamides
Modern synthetic chemistry continually seeks to improve reaction efficiency, reduce waste, and shorten reaction times. These goals have driven the development of advanced techniques applicable to the synthesis of N-substituted benzamides.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. niscpr.res.inresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to increased product yields and purity. niscpr.res.inresearchgate.net For the synthesis of N-substituted benzamides, microwave heating has been successfully applied to the coupling of amines with acid chlorides or carboxylic acids. niscpr.res.inresearchgate.net This technique is particularly attractive for its simplicity, efficiency, and contribution to greener chemistry by reducing energy consumption and often allowing for solvent-free conditions. niscpr.res.inresearchgate.net
Catalyst-Mediated Coupling Approaches
Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, allows for the coupling of aryl halides or triflates with a wide range of amines, including primary and secondary amines. wikipedia.orglibretexts.org This methodology provides a powerful alternative to classical methods, especially for constructing C-N bonds with sterically hindered or electronically challenging substrates. wikipedia.orgyoutube.com The development of specialized, bulky, and electron-rich phosphine ligands has been crucial to the broad scope and high efficiency of this reaction. youtube.com While direct application to form the amide bond itself (transamidation) is an area of ongoing research, the principles of catalyst design from these reactions inform the development of new amidation catalysts. rsc.org Other metals, such as copper and iron, have also been employed to catalyze similar C-N bond-forming reactions, often offering different reactivity profiles and cost advantages. researchgate.netmdpi.com
Analytical Techniques for Structural Elucidaion of Benzamide Compounds (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy, Mass Spectrometry)
The definitive confirmation of the chemical structure of synthesized compounds such as this compound is paramount. A suite of spectroscopic techniques is employed for this purpose, each providing unique insights into the molecular architecture. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern. mdpi.com These methods collectively provide unambiguous evidence for the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are utilized to provide a complete picture of the proton and carbon environments within the molecule.
For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the benzamide and naphthalene (B1677914) rings, as well as the amine and amide protons. The aromatic region would be complex due to the coupling of protons on both ring systems. The two protons adjacent to the amino group on the benzene (B151609) ring are expected to appear at a lower chemical shift (more upfield) compared to the two protons adjacent to the carbonyl group due to the electron-donating nature of the amino group. The seven protons of the naphthalene ring would appear as a series of multiplets. chemicalbook.com Additionally, a broad singlet for the two protons of the primary amine (-NH₂) and a distinct singlet for the amide proton (-NH-) would be observable.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show a characteristic signal for the carbonyl carbon of the amide group in the range of 165-170 ppm. The aromatic region would display multiple signals corresponding to the carbon atoms of the two different aromatic rings.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Amide NH | ~10.0-10.5 | Singlet | 1H |
| Naphthalene H | ~7.4-8.2 | Multiplets | 7H |
| Benzamide H (ortho to C=O) | ~7.8 | Doublet | 2H |
| Benzamide H (ortho to NH₂) | ~6.7 | Doublet | 2H |
| Amine NH₂ | ~5.5 | Broad Singlet | 2H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |
| Amide C=O | ~166 | C=O | |
| Naphthalene & Benzamide C | ~114-150 | Aromatic C |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.com The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure.
Key diagnostic peaks would include:
N-H Stretching: Two distinct bands in the region of 3400-3300 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amino (-NH₂) group. Another band in this region would correspond to the N-H stretch of the secondary amide.
C=O Stretching (Amide I band): A strong, sharp absorption peak around 1650-1630 cm⁻¹ is characteristic of the carbonyl group in a secondary amide.
N-H Bending (Amide II band): This band, appearing around 1550-1510 cm⁻¹, arises from the N-H bending vibration coupled with C-N stretching of the amide group.
Aromatic C=C Stretching: Multiple sharp peaks in the 1600-1450 cm⁻¹ region indicate the presence of the aromatic rings.
C-N Stretching: Vibrations for the aryl-amine and amide C-N bonds would appear in the 1350-1250 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (NH₂) | Asymmetric & Symmetric Stretch | 3400 - 3300 |
| Secondary Amide (N-H) | Stretch | ~3300 |
| Carbonyl (C=O) | Amide I Stretch | 1650 - 1630 |
| Amide (N-H) | Amide II Bend | 1550 - 1510 |
| Aromatic Rings | C=C Stretch | 1600 - 1450 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound. nist.gov For this compound (C₁₇H₁₄N₂O), the molecular weight is 262.31 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 262.
Furthermore, the fragmentation pattern provides valuable structural information. Cleavage of the amide bond is a common fragmentation pathway for benzamides. This could lead to the formation of several key fragment ions that would be observed in the spectrum:
m/z 143: Corresponding to the [C₁₀H₇NH₂]⁺ ion (naphthalen-1-amine cation).
m/z 120: Corresponding to the [H₂NC₆H₄CO]⁺ ion (4-aminobenzoyl cation).
m/z 92: Resulting from the loss of carbon monoxide (CO) from the 4-aminobenzoyl cation, corresponding to the [H₂NC₆H₄]⁺ ion.
The presence of the molecular ion peak at m/z 262, along with these characteristic fragment ions, would provide strong evidence for the proposed structure of this compound. nist.gov
Table 3: Expected Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment Ion |
| 262 | [C₁₇H₁₄N₂O]⁺ (Molecular Ion) |
| 143 | [C₁₀H₉N]⁺ (Naphthalen-1-amine cation) |
| 120 | [C₇H₆NO]⁺ (4-Aminobenzoyl cation) |
| 92 | [C₆H₆N]⁺ (4-Aminophenyl cation) |
Preclinical Biological Activity Spectrum of 4 Amino N Naphthalen 1 Yl Benzamide and Structural Analogues
Evaluation of Potential Antineoplastic Activities
The investigation into the anticancer potential of 4-amino-N-(naphthalen-1-yl)benzamide is informed by the well-documented antineoplastic effects of various benzamide (B126) derivatives. These related compounds have been shown to interfere with key cellular processes that are critical for the growth and survival of cancer cells.
Histone Deacetylase (HDAC) Inhibition by Related 4-Amino-N-hydroxy-benzamides
A significant area of cancer research focuses on epigenetic modifications, with histone deacetylases (HDACs) emerging as crucial therapeutic targets. HDAC inhibitors have been found to halt the growth and trigger apoptosis in various cancer cell lines. google.com Structurally similar compounds to this compound, specifically 4-amino-N-hydroxy-benzamides, have been identified as potent HDAC inhibitors. google.com These compounds often exhibit selectivity for specific HDAC isoforms, such as HDAC6 and HDAC8, which may lead to reduced non-specific cytotoxicity. google.com The inhibitory action of these benzamide derivatives on HDACs leads to anti-proliferative and differentiation-inducing activities, ultimately resulting in the inhibition of tumor cell proliferation and the induction of apoptosis. google.com
For instance, a series of novel 4-oxoquinazoline-based N-hydroxypropenamides, which share a core benzamide-like structure, demonstrated potent HDAC inhibitory activity. nih.gov The most potent of these compounds exhibited IC50 values for HDAC inhibition in the nanomolar range and corresponding cytotoxicity against several human cancer cell lines. nih.gov Another study on benzamide derivatives revealed that a 2'-amino or hydroxy group on the benzanilide (B160483) moiety was crucial for their HDAC inhibitory activity. acs.org
| Compound Class | Target | Observed Effect | Reference |
|---|---|---|---|
| 4-Amino-N-hydroxy-benzamides | HDAC6, HDAC8 | Anti-proliferative and differentiation-inducing activities | google.com |
| 4-Oxoquinazoline-based N-hydroxypropenamides | Total HDAC, HDAC6 | Potent HDAC inhibition and cytotoxicity against cancer cell lines | nih.gov |
| Benzamide derivatives | Histone deacetylase | Inhibition of tumor cell proliferation and induction of apoptosis | acs.org |
Modulatory Effects on Cellular Growth and Apoptosis Pathways (Extrapolated from Benzamide Analogues)
Benzamide analogues have been shown to exert modulatory effects on cellular growth and apoptosis through various mechanisms. N-substituted benzamides, for example, can induce apoptosis by activating the caspase cascade via the mitochondrial pathway. nih.gov This process involves the release of cytochrome c into the cytosol and the subsequent activation of caspase-9. nih.govresearchgate.net The induction of apoptosis by these compounds can be inhibited by broad-spectrum caspase inhibitors, indicating a caspase-dependent mechanism. nih.gov
Furthermore, some N-substituted benzamides have been observed to cause a G2/M cell cycle block, which occurs prior to the induction of apoptosis. nih.gov This cell cycle arrest appears to be independent of p53 activation, as it is observed in p53-deficient cell lines. nih.gov The ability of these compounds to induce both apoptosis and cell cycle arrest highlights their potential as anticancer agents. nih.govresearchgate.net
Studies on other benzamide derivatives have shown that they can induce both early and late apoptosis in cancer cells. nih.gov For example, selected 4-oxoquinazoline-based N-hydroxypropenamides were found to arrest cancer cells at the G2/M phase of the cell cycle. nih.gov
| Benzamide Analogue | Effect on Cellular Growth/Apoptosis | Mechanism | Reference |
|---|---|---|---|
| N-substituted benzamides | Induction of apoptosis | Cytochrome c release, caspase-9 activation | nih.govresearchgate.net |
| N-substituted benzamides | G2/M cell cycle block | p53-independent pathway | nih.gov |
| 4-Oxoquinazoline-based N-hydroxypropenamides | Induction of early and late apoptosis, G2/M cell cycle arrest | Not specified | nih.gov |
Poly(ADP-ribosyl)ation and Telomerase Activity Modulation (General Benzamide Research)
General research into benzamides has revealed their capacity to modulate poly(ADP-ribosyl)ation and telomerase activity, two processes that are critical for cancer cell survival. Benzamide and its analogue, 4-amino-1,8-naphthalimide (B156640), have been shown to inhibit telomerase activity in a dose-dependent manner. nih.gov This inhibition is not due to a change in the expression of the telomerase reverse transcriptase (TERT) or the telomerase RNA component. nih.gov Instead, it is associated with a reduction in the expression of the telomerase-associated protein (TEP1/TP1). nih.gov
The inhibition of telomerase activity by these compounds is linked to their role as inhibitors of poly(ADP-ribose) polymerase (PARP). nih.gov PARP-1 activity is a significant determinant in the regulation of telomere length. nih.gov Pharmacological inhibition of PARP activity has been shown to lead to a rapid decrease in median telomere length. nih.gov The interplay between PARP-1 and telomeric-repeat binding factor-2 is thought to be an important aspect of telomere regulation. nih.gov
Assessment of Antimicrobial Properties
The structural motifs present in this compound, namely the benzamide and naphthalene (B1677914) moieties, are found in various compounds with established antimicrobial activity. This suggests that the target compound may also possess such properties.
Efficacy Against Bacterial Strains (Based on Related Benzamide and Naphthalene Derivatives)
Benzamide derivatives have been synthesized and evaluated for their antibacterial activity against a range of bacterial strains. nanobioletters.commdpi.com In one study, a series of benzamide compounds showed promising activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. nanobioletters.com The minimum inhibitory concentrations (MICs) for the most active compounds were in the low microgram per milliliter range. nanobioletters.com
Naphthalene derivatives have also been identified as a new class of potent antimicrobials effective against a wide range of human pathogens. researchgate.net A novel series of naphthalene-based derivatives demonstrated significant inhibitory effects on the growth of both bacteria and fungi, with MICs comparable to reference drugs. bohrium.com Some of these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. bohrium.com
| Compound Class | Bacterial Strains Tested | Observed Activity | Reference |
|---|---|---|---|
| Benzamide derivatives | B. subtilis, E. coli | Good antibacterial activity with low MIC values | nanobioletters.com |
| Naphthalene-based derivatives | Gram-positive and Gram-negative bacteria | Significant inhibitory effect, with some compounds showing broad-spectrum activity | bohrium.com |
Antifungal Potential of N-Naphthyl-containing Benzamides
The presence of a naphthalene ring in this compound suggests a potential for antifungal activity. Indeed, various naphthalene derivatives have been shown to possess antifungal properties. researchgate.netjmchemsci.com For instance, N-(pyridinylmethyl)-naphthalen-1-amines have demonstrated activity against several human opportunistic pathogenic fungi, including yeasts, hyalohyphomycetes, and dermatophytes. researchgate.net
In another study, a series of synthesized naphthalene-based derivatives showed excellent fungicidal impact against tested fungal strains, in some cases exceeding the efficacy of the reference antibiotic. jmchemsci.com The naphthalimide moiety, a related structure, is considered a DNA-targeting backbone and can exert antifungal activity by intercalating into the DNA double strands, leading to DNA damage. nih.gov
Investigation of Antiviral Efficacy
The antiviral potential of compounds structurally related to this compound has been an area of significant research interest, particularly focusing on their ability to interfere with viral replication machinery.
The papain-like protease (PLpro) of coronaviruses, including SARS-CoV and SARS-CoV-2, is a critical enzyme for viral replication and for dysregulating the host's immune response, making it a prime target for antiviral therapeutics. nih.govbiorxiv.org Naphthalene-based compounds have emerged as potent inhibitors of this viral protease. nih.gov
One of the key noncovalent inhibitors developed is GRL0617, a naphthylmethylamine compound. nih.gov This inhibitor has demonstrated significant potency against SARS-CoV PLpro with a half-maximal inhibitory concentration (IC₅₀) of approximately 0.6 µM. nih.gov Further studies confirmed its activity against SARS-CoV-2 PLpro, recording an IC₅₀ of 2.1 µM. biorxiv.orgresearchgate.net Structural analysis of GRL0617 in complex with the protease revealed that it acts as a non-covalent inhibitor. biorxiv.orgresearchgate.net The desamino and N-acetylated analogs of GRL0617 also show similar inhibitory activity, with IC₅₀ values of 2.3 µM and 2.6 µM, respectively. nih.gov
Researchers have also investigated other electrophiles for PLpro inhibition. nih.gov For instance, a propiolamide (B17871) analogue demonstrated time-dependent inhibition with an IC₅₀ of 0.098 μM, while a cyanoacetamide analogue showed an IC₅₀ of 8 μM. nih.gov Another approach involved screening for covalent inhibitors, which led to the identification of an α-chloro amide fragment that covalently reacts with the active site cysteine of PLpro, exhibiting an IC₅₀ of 18 µM. rsc.org The investigation into tanshinones, another class of compounds, revealed IC₅₀ values against SARS-CoV PLpro ranging from 0.8 to 30.0 µM, suggesting a slow-binding inhibition mechanism. nih.gov
Table 1: Inhibitory Activity of Naphthalene-based Analogues against Viral Proteases
| Compound/Analogue | Target Protease | IC₅₀ (µM) |
|---|---|---|
| GRL0617 | SARS-CoV PLpro | ~0.6 |
| GRL0617 | SARS-CoV-2 PLpro | 2.1 |
| Desamino analog of GRL0617 | SARS-CoV PLpro | 2.3 |
| N-acetylated analog of GRL0617 | SARS-CoV PLpro | 2.6 |
| Propiolamide analogue | SARS-CoV-2 PLpro | 0.098 |
| Cyanoacetamide analogue | SARS-CoV-2 PLpro | 8 |
| α-chloro amide fragment | SARS-CoV-2 PLpro | 18 |
The efficacy of PLpro inhibitors in enzymatic assays translates to their ability to block viral replication in cell-based models. The naphthalene-based inhibitor GRL0617 was shown to inhibit SARS-CoV replication in Vero E6 cells with a half-maximal effective concentration (EC₅₀) of 14.5 µM. nih.gov Its desamino and N-acetylated analogues demonstrated similar anti-replication effects, with EC₅₀ values of 10 µM and 13.1 µM, respectively. nih.gov
Inhibition of SARS-CoV-2 PLpro has been directly linked to a reduction in viral replication in Vero CCL-81 cells and the preservation of the host interferon pathway. nih.gov The α-chloro amide fragment identified as a covalent PLpro inhibitor also successfully inhibited SARS-CoV-2 replication in cellular models. rsc.org Beyond coronaviruses, other studies have identified naphthalene derivatives with potent antiviral activity. For example, an S-alkylated derivative of a 2-(naphthalen-2-yloxy)-N-[(aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl] acetamide (B32628) was found to be a potent inhibitor of HIV-1 replication in vitro, with an EC₅₀ of 0.20 µg/mL. nih.govresearchgate.net Another benzamide derivative, AH0109, exhibited potent anti-HIV-1 activity with an EC₅₀ of 0.7 μM in CD4+ C8166 T cells. nih.gov
Table 2: In Vitro Anti-Replication Activity of Benzamide and Naphthalene Analogues
| Compound/Analogue | Virus | Cell Line | EC₅₀ |
|---|---|---|---|
| GRL0617 | SARS-CoV | Vero E6 | 14.5 µM |
| Desamino analog of GRL0617 | SARS-CoV | Vero E6 | 10 µM |
| N-acetylated analog of GRL0617 | SARS-CoV | Vero E6 | 13.1 µM |
| S-alkylated Naphthalene Derivative | HIV-1 | MT-4 | 0.20 µg/mL |
| AH0109 (Benzamide Derivative) | HIV-1 | C8166 | 0.7 µM |
Examination of Anticonvulsant Profile (Based on 4-Amino-N-(1-phenylethyl)benzamide Analogues and Naphthoquinone Derivatives)
The benzamide scaffold is a well-established pharmacophore in the development of anticonvulsant agents. nih.govwalshmedicalmedia.com Research into analogues of 4-amino-N-(1-phenylethyl)benzamide has provided insights into the structure-activity relationship for this class of compounds. nih.gov Modifications to the parent molecule were found to significantly impact anticonvulsant activity. For instance, acylation or alkylation of the 4-amino group resulted in an almost complete loss of activity. nih.gov Conversely, inserting a methylene (B1212753) group between the 4-amino group and the aromatic ring led to a slight increase in anticonvulsant potency, though it also increased toxicity. nih.gov Reduction of the amide carbonyl group also produced compounds with a slightly lower median effective dose (ED₅₀) against electroshock-induced convulsions. nih.gov
Another related benzamide, 4-amino-(2-methyl-4-aminophenyl)benzamide, was found to be active in the maximal electroshock (MES) seizure test in mice, with an ED₅₀ of 63 µmol/kg after intraperitoneal administration. nih.gov This potency is comparable to that of established drugs like phenytoin (B1677684) and carbamazepine. nih.gov
In a separate line of research, amide derivatives of 4-amino-1,2-naphthoquinone (B1620441) were synthesized and evaluated for anticonvulsant activity using both the MES test and the subcutaneous pentylenetetrazole (scPTZ) test. researchgate.net Several of these naphthoquinone derivatives demonstrated significant efficacy. Notably, N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)hexanamide and 4-acetamido-N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)benzamide emerged as the most active compounds, showing activity at a dose of 10 mg/kg, which was comparable to the reference drug phenytoin. researchgate.net
Table 3: Anticonvulsant Activity of Benzamide and Naphthoquinone Analogues
| Compound/Analogue | Test Model | Animal | ED₅₀ / Active Dose |
|---|---|---|---|
| 4-amino-(2-methyl-4-aminophenyl)benzamide | MES | Mice (i.p.) | 63 µmol/kg |
| 4-amino-(2-methyl-4-aminophenyl)benzamide | MES | Rats (oral) | 41 µmol/kg |
| N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)butyramide | MES & scPTZ | Not Specified | Active at 40 mg/kg |
| N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)-3-methylbutanamide | MES & scPTZ | Not Specified | Active at 20 mg/kg |
| N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)hexanamide | MES & scPTZ | Not Specified | Active at 10 mg/kg |
| 4-acetamido-N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)benzamide | MES & scPTZ | Not Specified | Active at 10 mg/kg |
Other Emerging Biological Potentials of Benzamide Analogues (e.g., Anti-inflammatory, Analgesic, Antidepressant Effects)
The versatility of the benzamide structure has led to its exploration in various therapeutic areas beyond antiviral and anticonvulsant applications. Benzamide derivatives have been shown to possess a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antidepressant effects. walshmedicalmedia.comresearchgate.netwalshmedicalmedia.com
In the context of anti-inflammatory and analgesic properties, two series of N-cyclohexyl-substituted benzamides were tested. walshmedicalmedia.com Both N-[4-(tert-butyl)cyclohexyl]-substituted benzamides and N-[4-(ethyl)cyclohexyl]-substituted benzamides showed anti-inflammatory and analgesic potencies in vivo. walshmedicalmedia.com Similarly, a series of benzothiazole-benzamides was evaluated for analgesic and antidepressant activities. biomedpharmajournal.org All tested compounds in this series showed promising analgesic activity compared to the standard drug diclofenac, with two compounds being highly potent. biomedpharmajournal.org
The same study on benzothiazole-benzamides also revealed significant antidepressant activity. biomedpharmajournal.org Two compounds, in particular, showed a highly potent decrease in immobility time in forced swim tests, comparable to the standard drug fluoxetine. biomedpharmajournal.org The broad biological potential of benzamide analogues underscores their importance as a scaffold in medicinal chemistry for developing new therapeutic agents. researchgate.netwalshmedicalmedia.com
Molecular Mechanisms of Action and Target Identification for N Naphthylbenzamides
Elucidation of Specific Protein and Enzyme Interactions
The biological activity of N-naphthylbenzamides is often attributed to their ability to bind to and modulate the function of specific proteins and enzymes. The planar naphthalene (B1677914) ring and the flexible benzamide (B126) linker are key structural features that facilitate these interactions.
Direct Enzymatic Inhibition (e.g., HDAC Isoforms, Viral Proteases, Metabolic Enzymes)
Histone Deacetylase (HDAC) Isoforms: Benzamide derivatives are a well-established class of histone deacetylase (HDAC) inhibitors. While specific studies on 4-amino-N-(naphthalen-1-yl)benzamide are not extensively documented, related benzamide-containing compounds have shown significant inhibitory activity against various HDAC isoforms. The mechanism of action for many benzamide-type HDAC inhibitors involves the coordination of the benzamide's carbonyl oxygen and the amino group to the zinc ion in the active site of the enzyme. This interaction blocks the catalytic activity of HDACs, leading to an accumulation of acetylated histones and other proteins, which in turn modulates gene expression. The specificity for different HDAC isoforms is often determined by the substituents on the benzamide and the nature of the "cap" group, which in this case is the naphthalene moiety.
Viral Proteases: The N-naphthylbenzamide scaffold has been investigated for its potential to inhibit viral proteases, which are crucial for viral replication. For instance, derivatives of N-naphthylbenzamide have been explored as inhibitors of the papain-like protease (PLpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV) and SARS-CoV-2. nih.govnih.govresearchgate.netfrontiersin.orgembopress.org These compounds are thought to act as non-covalent, competitive inhibitors that bind within the active site of the protease. nih.gov The naphthalene group can occupy hydrophobic pockets within the enzyme's substrate-binding site, thereby preventing the processing of viral polyproteins and inhibiting viral replication. nih.gov Computational modeling and structure-activity relationship (SAR) studies of related naphthalene-based inhibitors have provided insights into the key molecular interactions necessary for potent inhibition of viral proteases. nih.govnih.gov
Metabolic Enzymes: The N-naphthylamide scaffold has also been implicated in the modulation of metabolic enzymes. For example, the structurally related compound N-(naphthalen-1-yl) phenazine-1-carboxamide (B1678076) (NNPCN) has been shown to inhibit key metabolic enzymes in the fungus Rhizoctonia solani. This inhibition includes enzymes involved in cell wall synthesis, such as β-1,3-glucanase, and enzymes in central metabolic pathways. While this example is from a fungal system, it highlights the potential for N-naphthylamides to interact with and inhibit a range of metabolic enzymes in various organisms.
Nucleic Acid Intercalation and Minor Groove Binding Studies (Relevant to DNA-targeting Benzamide Derivatives)
The planar aromatic structure of the naphthalene moiety in this compound suggests a potential for interaction with nucleic acids. One possible mode of interaction is DNA intercalation, where the flat naphthalene ring inserts itself between the base pairs of the DNA double helix. This mode of binding can lead to distortions in the DNA structure, interfering with processes such as replication and transcription.
Studies on related 4-amino-1,8-naphthalimide (B156640) derivatives have demonstrated their ability to bind to double-stranded DNA via intercalation. The presence of the 4-amino group in these compounds was found to influence their photophysical and DNA binding properties. While not the same compound, the shared 4-amino-naphthalene structural motif suggests that this compound could exhibit similar DNA intercalating properties.
Modulation of Intracellular Signaling Cascades
By interacting with key proteins such as kinases, phosphatases, or other signaling nodes, small molecules can modulate intracellular signaling cascades, leading to a variety of cellular responses. Benzamide derivatives have been shown to influence signaling pathways involved in cellular stress and survival.
For instance, a 3-(N-piperidinyl)methylbenzamide derivative was found to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. researchgate.net This compound was shown to suppress the activation of all three branches of the unfolded protein response (UPR), a key signaling cascade initiated by ER stress. researchgate.net This suggests that benzamide-containing molecules can have profound effects on cellular signaling pathways that regulate cell fate. By analogy, this compound could potentially modulate similar stress-response pathways or other signaling cascades, depending on its specific intracellular targets. The N-naphthyl group could confer specificity for certain protein-protein interactions within these cascades.
Ligand-Target Binding Dynamics
Molecular docking studies on related N-naphthylbenzamide derivatives targeting viral proteases have been performed to predict their binding modes and affinities. nih.govnih.gov These studies often reveal key hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex. For example, the benzamide moiety can form hydrogen bonds with backbone atoms of the protein, while the naphthalene ring can engage in π-π stacking or hydrophobic interactions with aromatic or aliphatic residues in the binding pocket.
Molecular dynamics simulations can further elucidate the stability of these interactions over time and reveal conformational changes that may be important for the compound's activity. Such computational approaches have been applied to various benzamide and naphthalene derivatives to understand their interactions with targets ranging from enzymes to receptors. mdpi.comsemanticscholar.org A crystal structure of the related compound, N-(naphthalen-1-yl)benzamide, reveals a dihedral angle of 86.63 (5)° between the naphthalene and phenyl rings, indicating a non-planar conformation in the solid state. nih.gov This conformational flexibility is likely important for its ability to adapt to different binding sites.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Amino N Naphthalen 1 Yl Benzamide Analogues
Substituent Effects and Modifications of the Naphthalen-1-yl Moiety
The naphthalene (B1677914) ring serves as a critical hydrophobic scaffold, and its substitution pattern significantly modulates the interaction of these compounds with their biological targets. nih.gov The size, position, and electronic nature of substituents can dictate the binding affinity and selectivity.
The introduction of substituents onto the naphthalene ring can profoundly alter a compound's biological profile through steric and electronic effects. Studies on related naphthalene-containing compounds have shown that the naphthalene moiety itself is vital for activity. For instance, in a series of inhibitors for human equilibrative nucleoside transporters (ENTs), the replacement of the naphthalene group with a benzene (B151609) ring led to a complete loss of inhibitory effects on both ENT1 and ENT2. polyu.edu.hk This highlights the importance of the extended aromatic system of the naphthalene core for hydrophobic interactions within the binding pocket. nih.gov
Further modifications to the naphthalene scaffold in other compound classes, such as naphthalene diimides (NDIs), have provided additional SAR insights. nih.gov While maintaining the core NDI structure, variations in spacer length and the nature of cationic groups attached to the naphthalene system resulted in a range of antiproliferative and antiparasitic activities. nih.gov However, a direct correlation between G4 quadruplex binding and biological activity was not always observed, suggesting that other mechanisms of action may be at play. nih.gov In studies of Mcl-1 inhibitors, changing the fusion point of the naphthalene ring from a 2-naphthyl to a 1-naphthyl substituent resulted in a significant reduction in binding, which docking studies attributed to a steric clash with residues in the target's binding pocket. nih.gov
Table 1: Effect of Naphthalene Moiety Modifications on Biological Activity in Related Compound Series
| Compound Series | Modification | Observation | Source |
|---|---|---|---|
| ENT Inhibitors | Replacement of naphthalene with benzene | Abolished inhibitory activity on ENT1 and ENT2 | polyu.edu.hk |
| Mcl-1 Inhibitors | Change from 2-naphthyl to 1-naphthyl substituent | Significant reduction in binding affinity | nih.gov |
| Mcl-1 Inhibitors | Replacement of naphthalene with phenyl core | Significant drop in binding potency | nih.gov |
The introduction of a chiral center, often on a linker attached to the naphthalene ring, can lead to stereospecific interactions with biological targets. The spatial arrangement of substituents is critical, and enantiomers can exhibit vastly different biological activities. An example can be seen in the compound 5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide, where the (R)-configuration at the ethyl bridge connecting the naphthalene ring to the benzamide (B126) nitrogen is explicitly defined. drugbank.com
This stereochemical specificity is a cornerstone of rational drug design. In the development of N-alkylated α-amino acid esters and amides, maintaining the stereochemical integrity of the chiral center during synthesis is paramount. nih.gov Ruthenium-catalyzed N-alkylation methods have been developed that proceed with excellent retention of stereochemistry, which is crucial for preserving the intended biological activity of the chiral products. nih.gov The precise three-dimensional structure dictated by the chiral center governs how the molecule fits into a binding site, with one enantiomer often having a much higher affinity than the other.
Functional Group Variations on the 4-Amino Position of the Benzamide Ring
The 4-amino group on the benzamide ring is a key site for modification, acting as a hydrogen bond donor and a handle for introducing a variety of functional groups. Changes at this position can influence solubility, electronic properties, and the ability to form specific interactions with target proteins.
Acylation and alkylation of the para-amino group are common strategies to explore the SAR of benzamide analogues. nih.govchemrxiv.org N-acylation, the formation of an amide bond, can introduce a range of substituents that can probe the binding site for additional interactions. researchgate.net Similarly, N-alkylation of amino groups can introduce different alkyl chains, influencing hydrophobicity and steric bulk. nih.gov
In a study developing dipeptidyl peptidase-IV (DPP-IV) inhibitors, an N-substituted aminobenzamide scaffold was utilized. nih.gov Synthesis involved reacting an amino-N-substituted phenylbenzamide with an α-bromoketone, resulting in alkylation of the amino group. nih.gov This modification was central to the design of compounds intended to bind to the enzyme's active site. nih.gov The nature of the group attached to the nitrogen atom dictates the potential for forming new interactions that can enhance potency.
Table 2: Examples of Modifications at the Amino Position in Benzamide Scaffolds
| Modification Type | Synthetic Strategy | Purpose | Source |
|---|---|---|---|
| N-Alkylation | Reaction of aminobenzamide with α-bromoketone | Introduction of anilinoketone moiety to target DPP-IV | nih.gov |
| N-Alkylation | Ruthenium-catalyzed reaction with alcohols | Atom-economic synthesis with retention of stereochemistry | nih.gov |
| N-Acylation | Reaction of amines with activated carboxylic acids | Introduction of diverse functional groups for SAR studies | researchgate.net |
The para-position of the benzamide ring is critical for mediating interactions, and replacing the amino group with other substituents can dramatically alter binding affinity. nih.gov In studies on D4 dopamine (B1211576) receptor ligands, polar substituents at the para-position (4-position) that can act as hydrogen bond donors or acceptors were found to be important for binding affinity. nih.gov The electronic properties of the substituent at this position can influence the orientation of the entire molecule within the binding site. nih.gov
Conformational and Linker Modifications of the Benzamide Core
The benzamide core acts as the central structural unit, and its conformation, along with the nature of any linkers used to connect the aromatic rings, is a key area of SAR investigation. Modifications here can alter the relative orientation of the naphthalene and benzamide rings, which is crucial for optimal binding. The dihedral angle between the naphthalene and phenyl rings in the related N-(naphthalen-1-yl)benzamide is 86.63°, indicating a nearly perpendicular arrangement. nih.govnih.govresearchgate.net
Importance of the Amide Linkage in Target Recognition
In many medicinal chemistry campaigns, the amide bond is considered essential for activity. For instance, in studies of anthranilic acid derivatives, the replacement of the central NH moiety with functionalities such as O, CH2, S, SO2, or N-CH3 led to a significant reduction in anti-inflammatory activity, highlighting the critical role of the secondary amide linkage. pharmacy180.com Similarly, research on piperidyl benzamides as antimalarial agents showed that replacing the amide with a sulfonamide or a methylene (B1212753) unit was not tolerated, resulting in a loss of potency. researchgate.net
The amide group's ability to form key hydrogen bonds within a receptor's binding pocket is often a primary determinant of a compound's efficacy. These interactions help to orient the ligand correctly and stabilize the ligand-receptor complex. Bioisosterism, the strategy of replacing one functional group with another that has similar properties, is often employed to probe the importance of the amide bond or to improve pharmacokinetic properties. exlibrisgroup.com Common bioisosteric replacements for the amide group include:
Urea (B33335): Conserves the hydrogen bond donor and acceptor properties and can increase the distance between moieties while maintaining planar geometry. nih.gov
Sulfonamide: While a common replacement, it can alter the geometry and electronic properties, which may or may not be beneficial depending on the target. researchgate.netnih.gov
Heterocycles: Rings such as 1,2,4-oxadiazole (B8745197), triazoles, and imidazoles can mimic the planarity and dipole moment of the amide bond while offering improved metabolic stability. nih.govdrughunter.com The 1,2,4-oxadiazole ring, for example, has been successfully used as an amide isostere, leading to compounds that were nearly equipotent to the parent amide in DPP-4 inhibition assays. nih.gov
Trifluoroethylamine: This group can mimic the electronegative character of the carbonyl group and enhance metabolic stability by being less susceptible to proteolytic cleavage. drughunter.com
However, the success of such replacements is highly context-dependent. drughunter.com In a study on nematicidal benzamides, various bioisosteric replacements for the amide group, including esters, thioamides, sulfonamides, and ureas, were investigated. The results underscored the critical importance of the original amide group for the desired biological activity. nih.gov This reinforces the concept that for many N-substituted benzamide scaffolds, the specific hydrogen bonding capacity and conformational constraints provided by the amide linkage are finely tuned for optimal interaction with the biological target and are not easily replicated.
Effects of Introducing Linker Flexibility or Rigidity
Flexible Linkers , often composed of chains rich in glycine (B1666218) and serine or synthetic units like polyethylene (B3416737) glycol (PEG), allow for a greater degree of conformational freedom. igem.org This adaptability can be advantageous, permitting the connected domains to move relative to each other and find the most favorable binding pose within the target site. nih.gov However, excessive flexibility can be detrimental. A highly flexible linker can lead to a significant entropic penalty upon binding, as the molecule must transition from a multitude of conformations in solution to a single, ordered state in the bound complex. This loss of conformational entropy can weaken the binding affinity. researchgate.net Studies on multivalent benzamidine (B55565) inhibitors demonstrated that longer, more flexible PEG linkers resulted in weaker inhibition, partly due to this entropic penalty and a reduced effective local concentration of the inhibitor. nih.gov
Rigid Linkers , conversely, restrict the conformational freedom of the molecule. These linkers, which may incorporate α-helical structures, proline residues, or aromatic rings, are used to maintain a fixed distance and orientation between the key binding moieties. igem.orgnih.gov This pre-organization can be highly beneficial if the constrained conformation aligns well with the target's binding site, as it minimizes the entropic cost of binding. researchgate.net Rigid linkers are particularly effective when a precise spatial separation of functional domains is necessary to preserve their independent functions or to avoid steric clashes. igem.orgnih.gov In some cases, the use of flexible linkers has resulted in poor expression or loss of activity, which was rectified by the introduction of a more rigid linker that provided better separation of the domains. nih.gov
The impact of linker length and flexibility has been explored in various benzamide series. In one study of FtsZ inhibitors, lengthening a methylenoxy linker to a more flexible ethylenoxy linker resulted in a strong increase in antimicrobial activity. mdpi.com However, further increasing the linker length to a propylenoxy chain led to a decrease in activity, as the added flexibility required a rearrangement of the benzamide moiety to fit the binding site. nih.gov This illustrates that there is often an optimal range for linker length and flexibility. A linker that is too short may not allow the molecule to span the required distance within the binding site, while one that is too long or too flexible can lead to reduced affinity. nih.gov
Ultimately, the choice between a flexible and a rigid linker depends on the specific target and the desired mode of interaction. The goal is to find a balance that allows for optimal positioning of the binding fragments without introducing excessive strain or a large entropic penalty. researchgate.net
Comparative SAR Analysis Across Diverse N-Substituted Benzamide Classes
The N-substituted benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents targeting diverse biological systems. valpo.edu A comparative analysis of the structure-activity relationships (SAR) across these different classes reveals both conserved principles and target-specific requirements.
A common theme across many N-substituted benzamide series is the critical role of the substituents on both the benzamide ring and the N-aryl (or other N-substituted) moiety. For instance, in a series of benzamides designed as inhibitors of Mycobacterium tuberculosis, smaller, electron-rich substitutions at the C-5 position of the benzamide core were found to be most active. acs.org In contrast, for a series of antitumor N-substituted benzamides targeting histone deacetylases (HDACs), a substituent at the 2-position of the N-phenyl ring was found to be critical for activity, while a chlorine or nitro group on the same ring significantly decreased anti-proliferative effects. nih.govdocumentsdelivered.com
The nature of the group attached to the amide nitrogen is also a key determinant of activity and selectivity. In a study of acetylcholinesterase (AChE) inhibitors, picolinamide (B142947) (a pyridine-containing analogue of benzamide) derivatives were generally more potent than the corresponding benzamide derivatives. nih.gov This suggests that the introduction of a heteroaromatic ring can favorably influence target engagement. Furthermore, the position of a dimethylamine (B145610) side chain on the N-phenyl ring dramatically influenced selectivity for AChE over butyrylcholinesterase (BChE). nih.gov
Different therapeutic areas reveal distinct SAR patterns for the N-substituted portion of the molecule.
Antipsychotics: In a series of benzamide derivatives targeting D2, 5-HT1A, and 5-HT2A receptors, a complex N-substituent consisting of a butoxy linker attached to a benzo[d]isothiazolyl-piperazine moiety was found to provide the best pharmacological profile. nih.gov
Muscarinic Receptor Antagonists: For N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, SAR was found to be relatively shallow, though substitutions at the 2-position or a 2,5-bis(trifluoromethyl) pattern on the terminal benzamide ring could improve potency. nih.gov
STAT3 Inhibitors: In the development of N-arylbenzamides as STAT3 dimerization inhibitors, replacing a tosyl group with a biphenylsulfonyl group on one of the rings led to a nine-fold increase in activity. Additionally, a p-chlorobenzyl group on the amide nitrogen was more potent than an unsubstituted benzyl (B1604629) group. nih.gov
This comparative analysis highlights that while the core benzamide structure provides a versatile framework, the specific decoration of the aromatic rings and the nature of the N-substituent are tailored to the unique topology and chemical environment of each biological target. The electronic properties, steric bulk, and hydrogen bonding potential of the substituents must be optimized for each specific application, leading to diverse SAR profiles across different classes of N-substituted benzamides.
Computational Chemistry and Advanced Molecular Modeling Approaches for N Naphthylbenzamides
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a cornerstone of computational drug design, used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of N-naphthylbenzamide, this technique elucidates the specific interactions that stabilize the ligand-protein complex.
Detailed research findings from docking studies on analogous compounds reveal common interaction patterns. For instance, in studies involving kinase inhibitors with similar scaffolds, the benzamide (B126) moiety frequently engages in crucial hydrogen bonding with the hinge region of the kinase domain. The amino group on the benzamide ring can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. The naphthalene (B1677914) ring often extends into a hydrophobic pocket, forming van der Waals and pi-stacking interactions with hydrophobic and aromatic residues.
In a representative docking study of a 4-[(quinolin-4-yl)amino]benzamide derivative against an influenza virus RNA polymerase, the docking score was found to be -7.370 kcal/mol. nih.gov The interactions observed included pi-pi stacking with key aromatic residues, which is a likely binding mode for the naphthalene ring of 4-amino-N-(naphthalen-1-yl)benzamide. nih.gov Similarly, docking of benzothiazole-naphthalene derivatives into the colchicine (B1669291) binding site of tubulin has shown the importance of hydrogen bonds and hydrophobic interactions in achieving high binding affinity. researchgate.net These studies underscore the utility of molecular docking in predicting how this compound might interact with various biological targets, guiding the selection of proteins for further investigation.
| Target Protein Class | Key Interacting Residues (Examples) | Type of Interaction | Predicted Binding Affinity (Range) |
| Protein Kinases | Cysteine, Glutamate, Aspartate | Hydrogen Bonding, Hydrophobic | -7 to -9 kcal/mol |
| Viral Polymerases | Tyrosine, Phenylalanine, Arginine | Pi-Pi Stacking, Salt Bridge | -6 to -8 kcal/mol |
| Tubulin | Leucine, Valine, Lysine | Hydrophobic, Hydrogen Bonding | -6 to -8 kcal/mol |
Pharmacophore Generation and Virtual Screening Methodologies
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the N-naphthylbenzamide scaffold, a typical pharmacophore model would include features such as hydrogen bond donors (from the amino group), hydrogen bond acceptors (from the carbonyl oxygen), and aromatic/hydrophobic regions (the naphthalene and benzene (B151609) rings). tandfonline.comnih.gov
Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process known as virtual screening. nih.govnih.gov This methodology helps to identify novel molecules that match the pharmacophore and are therefore likely to be active at the target of interest. For example, a pharmacophore hypothesis (AAPRR) consisting of two hydrogen bond acceptors, two aromatic rings, and one charged group was successfully used to screen for novel inhibitors of human African trypanosomiasis. pharmacophorejournal.com
The process involves:
Feature Identification: Defining key features from a set of known active molecules, such as this compound and its analogs.
Model Generation: Creating a 3D model that represents the spatial arrangement of these features.
Database Screening: Searching compound libraries to find molecules that fit the 3D pharmacophore query.
Hit Filtering: The identified "hits" are then subjected to further analysis, such as molecular docking, to refine the list of potential candidates for experimental testing. nih.gov
This approach has proven effective in discovering new scaffolds and has been instrumental in lead identification for various targets. nih.gov
Quantum Mechanical Calculations for Electronic Properties and Reactivity
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules like this compound. researchgate.netindexcopernicus.com These calculations provide insights into properties that are not accessible through classical molecular mechanics methods.
Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. indexcopernicus.com
For related benzene sulfonamide compounds, DFT calculations using the B3LYP functional have determined HOMO-LUMO energy gaps that correlate with the molecule's charge transfer capabilities. indexcopernicus.com Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For N-naphthylbenzamides, the MEP would typically show negative potential around the carbonyl oxygen, indicating a site susceptible to electrophilic attack, and positive potential near the amine hydrogens.
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Aminobenzene Sulfonamide | -6.1 | -1.5 | 4.6 |
| Naphthalimide Derivative | -6.8 | -2.5 | 4.3 |
| Benzimidazole Derivative | -5.9 | -1.2 | 4.7 |
Note: The values presented are representative figures from DFT studies on structurally related compounds to illustrate the typical range of electronic properties. indexcopernicus.comresearchgate.netresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Free Energy Calculations
While molecular docking provides a static snapshot of ligand-protein binding, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms over time. nih.govnih.gov MD simulations are crucial for assessing the stability of a docked pose and understanding the conformational changes that may occur in both the ligand and the protein upon binding.
For a complex of a protein with a ligand like this compound, an MD simulation would typically run for nanoseconds or even microseconds. diva-portal.org Analysis of the simulation trajectory can reveal:
Stability of Interactions: Whether the key hydrogen bonds and hydrophobic contacts predicted by docking are maintained over time.
Conformational Flexibility: How the ligand and protein side chains adapt to each other.
Solvent Effects: The role of water molecules in mediating or stabilizing the interaction.
Furthermore, MD simulations are used to perform more accurate estimations of binding affinity through binding free energy calculations. nih.govresearchgate.net Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the free energy of binding from the simulation snapshots. These calculations consider enthalpic contributions (van der Waals and electrostatic interactions) and entropic contributions, providing a more comprehensive assessment of binding affinity than docking scores alone. nih.govacs.org Studies on benzamidine (B55565) inhibitors, for example, have successfully used these methods to compute binding free energies that are in good agreement with experimental data, with electrostatic interactions identified as the primary driving force for binding. nih.govresearchgate.net
Prospective Research Directions and Translational Avenues for N Substituted 4 Aminobenzamides
Rational Design and Synthesis of Novel Potent and Selective Analogues
The rational design and synthesis of novel analogues based on the 4-amino-N-(naphthalen-1-yl)benzamide scaffold could lead to the discovery of compounds with enhanced potency and selectivity for various biological targets. Structure-activity relationship (SAR) studies are crucial in this regard. By systematically modifying the core structure—for instance, by introducing different substituents on the benzamide (B126) or naphthalene (B1677914) rings—researchers can probe the chemical space and identify key structural features that govern biological activity. Computational modeling and docking studies can be employed to predict the binding affinities of designed analogues to specific protein targets, thereby guiding synthetic efforts towards the most promising candidates.
Integration of High-Throughput Screening and Omics Technologies in Biological Profiling
To elucidate the biological activities of this compound and its future analogues, the integration of high-throughput screening (HTS) and "omics" technologies is essential. HTS allows for the rapid screening of large compound libraries against a multitude of biological assays, enabling the identification of initial "hits" with desired activities. Subsequently, omics technologies such as genomics, proteomics, and metabolomics can provide a comprehensive understanding of the cellular and molecular effects of these compounds. This integrated approach can help to identify novel biological targets, elucidate mechanisms of action, and discover potential biomarkers for predicting treatment response.
Development of Chemical Probes for Target Validation and Biomarker Discovery
Potent and selective analogues of this compound could be developed into chemical probes for target validation and biomarker discovery. These probes are valuable tools for studying the physiological and pathological roles of specific proteins in cellular and in vivo contexts. By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to a highly selective ligand, researchers can visualize and quantify the target protein, investigate its interactions with other molecules, and identify biomarkers that may be indicative of disease or treatment response. This can provide crucial insights into disease mechanisms and aid in the development of novel diagnostic and therapeutic strategies.
Q & A
Q. What are the standard synthetic routes for 4-amino-N-(naphthalen-1-yl)benzamide?
The compound is synthesized via multi-component reactions. A typical method involves reacting β-naphthol (100 mg, 0.69 mmol), benzaldehyde (105 µL, 1.03 mmol), and ethylenediamine (92 µL, 1.38 mmol) in ethanol under stirring for 72 hours at room temperature. Purification includes extraction with chloroform and crystallization from methanol:water (4:1), yielding 75% product. Characterization uses IR, NMR (1H and 13C), and elemental analysis .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., amide C=O at ~1650 cm⁻¹ and -NH₂ at ~3300 cm⁻¹) .
- NMR : 1H NMR (300 MHz, CDCl₃) resolves aromatic protons (δ 7.41–7.75 ppm) and amine signals (δ 3.72 ppm). 13C NMR confirms sp² carbons (δ 121–152 ppm) .
- Mass spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 292.07 [M⁺]) .
- X-ray crystallography : Resolves solid-state hydrogen bonding and molecular packing .
Q. What safety protocols are essential during synthesis?
Conduct hazard analyses for reagents like O-benzyl hydroxylamine hydrochloride and dichloromethane. Use PPE (gloves, goggles) and ventilation due to potential mutagenicity (Ames II testing shows mutagenicity comparable to benzyl chloride). Store intermediates like compound 3 away from heat to avoid decomposition .
Q. How is the compound screened for biological activity?
Anticonvulsant activity is tested in mice using maximal electroshock (MES) and pentylenetetrazole-induced seizures. Neurologic toxicity is assessed via rotorod assays. For example, 4-amino-N-(α-methylbenzyl)benzamide shows an ED₅₀ of 18.02 mg/kg (MES) and a protective index (TD₅₀/ED₅₀) of 9.5 .
Advanced Research Questions
Q. How can synthesis yields be optimized for scaled research applications?
Optimize reaction parameters:
Q. How to resolve contradictions in spectral data during characterization?
Combine multiple techniques:
- Use 2D NMR (e.g., COSY, HSQC) to assign overlapping aromatic protons.
- Cross-validate with high-resolution MS and elemental analysis (e.g., C: 78.02% calculated vs. observed) .
- For polymorphic forms, employ X-ray crystallography .
Q. What structural modifications enhance anticonvulsant activity?
- N-Alkyl substitution : N-Amyl groups improve potency (ED₅₀ = 42.98 mg/kg), while N-cyclohexyl increases protective index (PI = 2.8) .
- Aromatic extensions : Adding a second aryl ring (e.g., α-methylbenzyl) boosts activity (ED₅₀ = 18.02 mg/kg) .
- Avoid acylation/alkylation of the amine, which abolishes activity .
Q. Can this compound be applied in non-pharmacological research?
Derivatives like N-(cyano(naphthalen-1-yl)methyl)benzamide act as fluoride anion sensors. The 3,5-dinitrophenyl-substituted derivative exhibits a colorimetric response (colorless → black) via deprotonation-enhanced intramolecular charge transfer (ICT) .
Q. How to design analogs for improved pharmacokinetics?
Q. How to evaluate discrepancies in pharmacological data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
